N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC16391893
Molecular Formula: C22H25N3O4S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O4S2 |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H25N3O4S2/c1-14(2)18-10-9-15(3)11-19(18)29-12-20(26)23-21-24-25-22(30-21)31(27,28)13-17-8-6-5-7-16(17)4/h5-11,14H,12-13H2,1-4H3,(H,23,24,26) |
| Standard InChI Key | VJVWJHHZYOHWSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3C |
Introduction
N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound belonging to the thiadiazole family, which is known for its diverse biological activities. This compound incorporates a thiadiazole ring, a sulfonyl group, and a phenoxyacetamide moiety, indicating its multifaceted nature and potential therapeutic applications.
Synthesis and Preparation
The synthesis of N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves several key steps. These steps may require specific conditions such as controlled temperature and an inert atmosphere to prevent degradation or unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their biological activities, including antimicrobial and herbicidal properties. While specific data on N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is limited, its structural features suggest potential pharmacological applications.
| Potential Application | Description |
|---|---|
| Antimicrobial Agents | Thiadiazole derivatives have shown antimicrobial activity against various pathogens. |
| Herbicidal Properties | Thiadiazoles are studied for their potential use as herbicides due to their biological activity. |
Research Findings and Future Directions
Given the limited availability of specific research findings on N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, further studies are needed to explore its biological activities and potential therapeutic applications. Molecular docking studies and in vitro assays could provide valuable insights into its interaction with biological targets and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume